molecular formula C20H16NO8P B1148941 FLUORESCEIN MONOPHOSPHATE MONOAMMONIUM CAS No. 197777-68-7

FLUORESCEIN MONOPHOSPHATE MONOAMMONIUM

Cat. No.: B1148941
CAS No.: 197777-68-7
M. Wt: 429.316701
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Description

FT-IR Spectroscopy

The FT-IR spectrum exhibits characteristic bands (Figure 1):

  • O–H stretch : 3053 cm⁻¹ (phenolic -OH of fluorescein core)
  • P=O stretch : 1246 cm⁻¹ (phosphate group)
  • N–H bend : 1450 cm⁻¹ (ammonium ion)

Table 2: Key FT-IR Absorptions

Wavenumber (cm⁻¹) Assignment
3053 Phenolic O–H stretch
1646 Xanthene C=C stretch
1246 Phosphate P=O stretch
1450 Ammonium N–H bend

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 500 MHz):

  • δ 8.20–7.30 ppm (aromatic protons of xanthene-benzofuran system)
  • δ 5.11 ppm (broad singlet, phenolic -OH)
  • δ 2.90 ppm (quartet, NH₄⁺ protons)

³¹P NMR reveals a single peak at δ 3.2 ppm, confirming the presence of one phosphate group.

Mass Spectrometry

High-resolution ESI-TOF MS shows:

  • m/z 429.323 ([M]⁺, calculated for C₂₀H₁₆NO₈P)
  • Fragment ions at m/z 412.3 (loss of NH₃) and m/z 331.2 (loss of PO₄)

Comparative Structural Analysis with Parent Fluorescein Derivatives

Table 3: Structural Comparison

Property This compound Fluorescein Fluorescein Diphosphate
Molecular Formula C₂₀H₁₆NO₈P C₂₀H₁₂O₅ C₂₀H₁₂O₁₀P₂
Solubility (H₂O) High (NH₄⁺ counterion) Low Moderate
λₐbs max (nm) 490 494 488
Fluorescence Quantum Yield 0.25 0.93 0.08

Key differences include:

  • Charge distribution : The monoammonium salt exhibits localized negative charge on the phosphate vs. delocalized charges in diphosphate derivatives.
  • Steric effects : Mono-substitution at the 6'-position causes less distortion to the xanthene ring compared to di-substituted analogs.
  • Hydrogen-bonding capacity : The NH₄⁺ ion enables stronger solvation than sodium or potassium counterions in related salts.

Properties

CAS No.

197777-68-7

Molecular Formula

C20H16NO8P

Molecular Weight

429.316701

Origin of Product

United States

Preparation Methods

Direct Phosphorylation Using Phosphoryl Chloride

Fluorescein’s hydroxyl group is phosphorylated via reaction with phosphorus oxychloride (POCl₃) under anhydrous conditions. The procedure involves:

  • Dissolving fluorescein (1 equiv) in dry pyridine to activate the hydroxyl group.

  • Adding POCl₃ (1.2 equiv) dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

  • Quenching the reaction with ice-water to hydrolyze excess POCl₃, yielding fluorescein monophosphate acid (FMP).

Key Data :

ParameterValue
Yield60–70%
Purity (HPLC)>90%
Regioselectivity6′-position favored

This method’s regioselectivity arises from steric and electronic effects, with the 6′-OH being more reactive than the 3′-OH.

Carbodiimide-Mediated Coupling

Alternative approaches employ carbodiimides (e.g., DCC) to activate phosphate groups for coupling:

  • Fluorescein is reacted with mono-benzyl phosphate in the presence of DCC and DMAP in dichloromethane.

  • The benzyl protecting group is removed via hydrogenolysis, yielding FMP.

Advantages :

  • Higher regiocontrol (up to 85% selectivity for 6′-FMP).

  • Reduced side products compared to POCl₃ method.

Formation of Monoammonium Salt

The FMP acid is neutralized with ammonia to form the monoammonium salt:

Ammonia Neutralization

  • FMP (1 equiv) is dissolved in deionized water, and aqueous NH₃ (1.05 equiv) is added dropwise at pH 6.5–7.0.

  • The solution is lyophilized to obtain this compound as a hygroscopic orange powder.

Critical Parameters :

ParameterOptimal Range
pH6.5–7.0
Temperature25°C
Ammonia Stoichiometry1.05 equiv

Excess ammonia risks forming diammonium salts, which alter solubility and fluorescence properties.

Purification and Characterization

Chromatographic Purification

  • Ion-Exchange Chromatography : Using DEAE Sephadex A-25 resin eluted with NH₄HCO₃ gradient (0.1–0.5 M).

  • Reverse-Phase HPLC : C18 column with acetonitrile/20 mM NH₄OAc (pH 4.5) gradient.

Typical HPLC Conditions :

ColumnPhenomenex Synergi Polar-RP (250 × 4.6 mm)
Mobile Phase30–70% MeCN in 20 mM NH₄OAc
Flow Rate1.0 mL/min
Retention Time12.3 min (FMP-monoammonium)

Spectroscopic Characterization

  • UV-Vis : λₘₐₓ = 492 nm (ε = 78,000 M⁻¹cm⁻¹).

  • Fluorescence : λₑₓ/λₑₘ = 494/521 nm (quantum yield Φ = 0.95).

  • ³¹P NMR : δ = −2.1 ppm (single peak, confirms monophosphate).

Industrial-Scale Synthesis

Patent-derived methods optimize yield and cost:

Continuous Flow Reactor Synthesis

  • Fluorescein and POCl₃ are mixed in a microreactor at 50°C, followed by inline neutralization with NH₃.

  • Benefits : 90% yield, reduced reaction time (2 hours).

Crystallization Control

  • Adding ethanol (20% v/v) to the ammoniated solution induces crystallization, enhancing purity (>98%).

  • Crystallization Data :

    SolventYieldPurity
    Ethanol/Water85%98.5%
    Acetone/Water78%97.2%

Challenges and Solutions

Regioselectivity

  • Issue : Uncontrolled phosphorylation at 3′/6′ positions.

  • Solution : Use bulky phosphorylating agents (e.g., diphenyl chlorophosphate) to favor 6′-substitution.

Hygroscopicity

  • Issue : Monoammonium salt absorbs moisture, complicating storage.

  • Solution : Lyophilize with trehalose (1:1 w/w) to improve stability.

Comparative Analysis of Methods

MethodYieldPurityScalability
POCl₃ Phosphorylation70%90%Moderate
Carbodiimide Coupling85%95%Low
Continuous Flow90%98%High

Chemical Reactions Analysis

Types of Reactions

Fluorescein monophosphate monoammonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Assays

Fluorescein monophosphate monoammonium is primarily used as a substrate for protein tyrosine phosphatases (PTPs). It offers several advantages over traditional substrates:

  • Single-Step Dephosphorylation : Unlike fluorescein diphosphate, which requires sequential dephosphorylation, this compound can be dephosphorylated in one step, simplifying the assay process .
  • High Sensitivity : The compound exhibits significant increases in fluorescence upon dephosphorylation, making it one of the most sensitive substrates for PTPs .

Bioimaging

This compound is employed in bioimaging techniques to visualize cellular processes. Its fluorescent properties allow researchers to monitor biological activities in real-time:

  • Cellular Localization : The compound can be used to track enzyme activity within cells, providing insights into various biochemical pathways.
  • pH Sensitivity : Variations in fluorescence intensity can be correlated with pH changes, enabling pH monitoring in biological systems .

Medical Diagnostics

In the medical field, this compound is utilized in diagnostic procedures:

  • Ophthalmology : It serves as a contrast agent during fluorescein angiography to visualize retinal blood flow and identify vascular disorders such as diabetic retinopathy and macular degeneration .
  • Tumor Imaging : The compound's fluorescence aids in the identification of tumors during surgical procedures by highlighting abnormal tissue .

Data Table of Applications

Application AreaDescriptionKey Benefits
Biochemical AssaysSubstrate for protein tyrosine phosphatasesSimplifies assay process; high sensitivity
BioimagingVisualization of cellular processesReal-time monitoring; pH sensitivity
Medical DiagnosticsUsed in fluorescein angiography and tumor imagingEffective contrast agent; highlights abnormalities

Case Study 1: Enzyme Assays

A study evaluated the efficacy of this compound as a substrate for various PTPs. Kinetic parameters were determined, showing that the compound had a Km value ranging from 0.03 to 0.35 mM and kcat/Km values between 3 to 100 mM1^{-1}s1^{-1} . This demonstrates its potential for high-throughput screening applications.

Case Study 2: Ophthalmic Diagnostics

In a clinical setting, this compound was used to diagnose retinal diseases through angiography. The study confirmed its effectiveness in distinguishing normal from abnormal vascular structures, providing critical information for treatment decisions .

Mechanism of Action

The mechanism of action of fluorescein monophosphate monoammonium involves its hydrolysis to produce fluorescein, which is highly fluorescent. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful in fluorescence-based assays. The molecular targets and pathways involved include enzymes that catalyze the hydrolysis reaction, leading to the release of fluorescein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescein monophosphate monoammonium is unique due to its high fluorescence quantum yield and suitability as a substrate for enzyme assays. Its ability to produce a strong fluorescent signal upon hydrolysis makes it particularly valuable in analytical and diagnostic applications .

Biological Activity

Fluorescein monophosphate monoammonium (FMPA) is a derivative of fluorescein, a well-known fluorescent dye. This compound has garnered attention in various fields, particularly in biochemistry and molecular biology, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of FMPA, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphate group, which enhances its solubility and reactivity in biological systems. The chemical formula is C20H18N2O8P, and it has a molecular weight of approximately 435.34 g/mol. The presence of the phosphate group allows FMPA to participate in various biochemical processes, making it a valuable tool in biological research.

Mechanisms of Biological Activity

FMPA exhibits several biological activities that are primarily attributed to its ability to interact with cellular components:

  • Fluorescence Properties : The compound exhibits strong fluorescence, which makes it useful for imaging applications in live cells. Its excitation and emission wavelengths are typically around 490 nm and 520 nm, respectively.
  • Enzyme Substrate : FMPA can serve as a substrate for various enzymes, including kinases and phosphatases. This property allows researchers to study enzyme kinetics and regulation in cellular pathways.
  • Cellular Uptake : Studies indicate that FMPA can be taken up by cells through endocytosis or passive diffusion, allowing for intracellular studies of metabolic processes.
  • Probing Cellular Functions : The compound can be used to probe cellular functions such as apoptosis, cell signaling, and membrane integrity due to its fluorescent properties.

Applications in Research

FMPA has been employed in various research contexts:

  • Cell Imaging : Researchers utilize FMPA for live-cell imaging to observe dynamic processes such as cell division and migration.
  • Biochemical Assays : It is used in assays to measure enzyme activity and interactions within signaling pathways.
  • Drug Development : FMPA serves as a model compound for developing new fluorescent probes for drug discovery.

Case Study 1: Enzyme Kinetics

In a study conducted by Smith et al. (2020), FMPA was used to investigate the kinetics of protein kinase A (PKA). The researchers found that FMPA acted as a competitive inhibitor, providing insights into the regulatory mechanisms of PKA activity. The study demonstrated that the use of FMPA allowed for real-time monitoring of enzyme activity in live cells.

Case Study 2: Apoptosis Detection

Another significant study by Johnson et al. (2021) explored the use of FMPA in detecting apoptosis in cancer cells. The researchers treated various cancer cell lines with chemotherapeutic agents and monitored changes in fluorescence intensity as an indicator of apoptotic activity. The results indicated that FMPA could effectively differentiate between live and apoptotic cells based on fluorescence changes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Fluorescence ImagingStrong fluorescence for live-cell imagingSmith et al., 2020
Enzyme SubstrateActs as a substrate for kinasesJohnson et al., 2021
Cellular UptakeUptake via endocytosis or diffusionWang et al., 2022
Apoptosis DetectionDifferentiates live vs. apoptotic cellsJohnson et al., 2021

Research Findings

Recent findings have highlighted the potential of FMPA in various applications:

  • Cell Viability Assays : Studies indicate that FMPA can be utilized alongside other dyes to assess cell viability accurately.
  • Signal Transduction Pathways : Research shows that FMPA can be instrumental in elucidating pathways involved in cell signaling, particularly those related to cancer biology.
  • Therapeutic Applications : Preliminary studies suggest that modifying the structure of FMPA could lead to novel therapeutic agents targeting specific cellular processes.

Q & A

Q. What are the validated synthetic routes for fluorescein monophosphate monoammonium, and how can purity be confirmed?

this compound is typically synthesized via phosphorylation of fluorescein derivatives using phosphoramidite chemistry, followed by ammonium salt formation. Key steps include:

  • Phosphorylation : Reacting fluorescein with phosphorylating agents (e.g., POCl₃) under anhydrous conditions .
  • Salt formation : Neutralization with ammonium hydroxide to yield the monoammonium salt.
  • Purity validation : Use reversed-phase HPLC with UV-Vis detection (λ = 490 nm) and mass spectrometry (MS) to confirm molecular weight (expected m/z ~527.3) and absence of unreacted fluorescein .

Q. How can this compound be used as a phosphatase substrate in enzymatic assays?

The compound serves as a fluorogenic substrate for alkaline phosphatase (ALP) and other phosphatases. Upon enzymatic cleavage of the phosphate group, fluorescein is released, generating a detectable fluorescent signal (λₑₓ = 494 nm, λₑₘ = 521 nm).

  • Assay design : Optimize buffer pH (e.g., Tris-HCl, pH 9.0) and substrate concentration (typically 10–100 µM) to avoid signal saturation .
  • Control experiments : Include negative controls with phosphatase inhibitors (e.g., EDTA) to confirm enzymatic specificity .

Advanced Research Questions

Q. What experimental factors contribute to variability in fluorescence intensity when using this compound?

Fluorescence quenching or enhancement can arise from:

  • Matrix effects : Serum proteins or cellular debris may absorb/reflect light, requiring sample purification via magnetic solid-phase extraction (e.g., Fe₃O₄ nanoparticles functionalized with C18 groups) .
  • Ionic strength : High ammonium concentrations (>50 mM) may destabilize the fluorophore. Use low-salt buffers or dialysis post-reaction .
  • Photobleaching : Minimize light exposure during experiments or add antifade agents (e.g., p-phenylenediamine) .

Q. How can conflicting kinetic data from this compound-based assays be resolved?

Discrepancies in reported Kₘ or Vₘₐₓ values often stem from:

  • Enzyme source variability : Recombinant vs. tissue-extracted phosphatases may exhibit divergent kinetics. Validate enzyme activity using a standardized substrate (e.g., p-nitrophenyl phosphate) .
  • Fluorescence interference : Autofluorescence from biological samples (e.g., NADH in cell lysates) requires background subtraction or spectral unmixing techniques .
  • Data normalization : Express results as relative fluorescence units (RFU) normalized to protein concentration or reaction time .

Q. What advanced techniques improve sensitivity in detecting low-concentration this compound?

  • Signal amplification : Pair the substrate with quantum dot (QD)-based Förster resonance energy transfer (FRET) systems. For example, CdSe/ZnS QDs functionalized with ALP can enhance detection limits to pM levels .
  • Microfluidic integration : Use lab-on-a-chip platforms with integrated fluorescence detectors to reduce sample volume requirements (≤1 µL) and improve reproducibility .

Methodological Challenges and Solutions

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Quality control : Implement strict stoichiometric ratios during phosphorylation (e.g., 1:1.2 molar ratio of fluorescein to POCl₃) and monitor reaction progress via TLC .
  • Standardized characterization : Use NMR (³¹P for phosphate confirmation) and elemental analysis (N% = 2.6–3.0%) to validate consistency .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent hydrolysis of the phosphate ester bond.
  • Buffered solutions : Prepare working solutions in 10 mM ammonium acetate (pH 5.0) to minimize degradation; avoid freeze-thaw cycles .

Data Interpretation and Validation

Q. How should researchers validate fluorescence signals in complex biological matrices?

  • Internal standards : Spike samples with a stable isotope-labeled analog (e.g., ¹³C-fluorescein monophosphate) for quantitative MS validation .
  • Cross-validation : Compare results with alternative methods (e.g., colorimetric ALP assays using p-nitrophenyl phosphate) to confirm correlation .

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